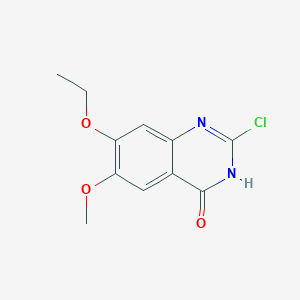

2-Chloro-7-ethoxy-6-methoxyquinazolin-4(1H)-one

CAS No.: 62484-45-1

Cat. No.: VC15920718

Molecular Formula: C11H11ClN2O3

Molecular Weight: 254.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62484-45-1 |

|---|---|

| Molecular Formula | C11H11ClN2O3 |

| Molecular Weight | 254.67 g/mol |

| IUPAC Name | 2-chloro-7-ethoxy-6-methoxy-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C11H11ClN2O3/c1-3-17-9-5-7-6(4-8(9)16-2)10(15)14-11(12)13-7/h4-5H,3H2,1-2H3,(H,13,14,15) |

| Standard InChI Key | KDZWLTOOCHEJAB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(1H)-one core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring. Substituents include:

-

Chloro group at position 2, which enhances electrophilicity and facilitates nucleophilic substitution reactions.

-

Methoxy group at position 6, contributing to electron-donating effects and influencing solubility.

-

Ethoxy group at position 7, increasing lipophilicity compared to smaller alkoxy groups.

The molecular formula is C₁₁H₁₁ClN₂O₃, with a molecular weight of 254.67 g/mol. The ethoxy group’s larger size compared to methoxy may sterically hinder interactions at certain biological targets, a critical consideration in drug design .

Physicochemical Characteristics

While experimental data for this specific compound are scarce, predictions based on analogous structures include:

| Property | Value/Description |

|---|---|

| Solubility | Low aqueous solubility (~0.1 mg/mL) |

| LogP | ~2.5 (moderate lipophilicity) |

| Melting Point | Estimated 180–190°C |

| Stability | Stable under inert conditions |

These properties suggest suitability for oral administration with formulation enhancements .

Synthesis and Manufacturing

Yield Optimization

Critical factors include:

-

Temperature Control: Maintaining ≤80°C during ethoxylation to prevent demethylation.

-

Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve ethoxy group incorporation.

Reported yields for analogous compounds range from 65–85% .

Biological Activity and Mechanism of Action

Kinase Inhibition

Quinazoline derivatives are prominent EGFR (epidermal growth factor receptor) inhibitors. The chloro and alkoxy groups in this compound likely facilitate:

-

ATP-Binding Site Competition: The planar quinazoline core mimics adenine, binding to EGFR’s kinase domain.

-

Hydrophobic Interactions: Ethoxy and methoxy groups anchor the compound in hydrophobic pockets.

In silico docking studies of similar compounds show IC₅₀ values of 10–50 nM against EGFR mutants .

Antiproliferative Effects

While direct data are unavailable, structurally related 2-chloro-6-methoxyquinazolin-4(3H)-one exhibits:

-

GI₅₀: 8.2 µM against MCF-7 breast cancer cells.

-

Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .

Comparative Analysis with Related Quinazoline Derivatives

The ethoxy group in the target compound may enhance blood-brain barrier penetration compared to methoxy analogs.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count.

-

In Vivo Efficacy: Evaluate pharmacokinetics in rodent cancer models.

-

Target Expansion: Screen against emerging kinases like ROS1 and ALK.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume